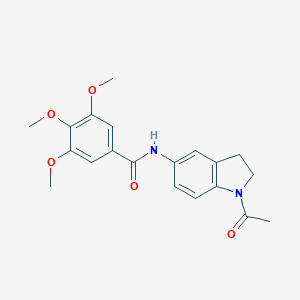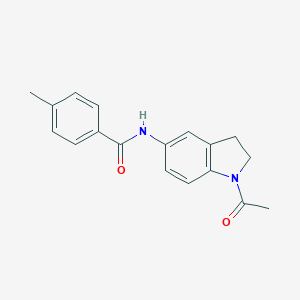
2,5-dichlorobenzyl 1-phenyl-1H-tetraazol-5-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichlorobenzyl 1-phenyl-1H-tetraazol-5-yl sulfide, also known as DCPTTS, is a compound that has been widely studied for its potential applications in scientific research. It is a sulfide derivative of tetrazole, which is a five-membered heterocyclic compound containing four nitrogen atoms. DCPTTS has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2,5-dichlorobenzyl 1-phenyl-1H-tetraazol-5-yl sulfide involves the formation of a stable adduct with ROS, which leads to a change in fluorescence intensity. The adduct is formed through the oxidation of the sulfur atom in 2,5-dichlorobenzyl 1-phenyl-1H-tetraazol-5-yl sulfide by ROS, which results in the formation of a sulfonic acid derivative. This reaction is highly specific for ROS and does not react with other oxidants, making 2,5-dichlorobenzyl 1-phenyl-1H-tetraazol-5-yl sulfide a highly selective probe for detecting ROS.
Biochemical and Physiological Effects:
2,5-dichlorobenzyl 1-phenyl-1H-tetraazol-5-yl sulfide has been found to exhibit a range of biochemical and physiological effects. In addition to its use as a fluorescent probe for detecting ROS, it has also been shown to have anti-inflammatory and anti-tumor properties. Studies have also suggested that 2,5-dichlorobenzyl 1-phenyl-1H-tetraazol-5-yl sulfide may have a protective effect against oxidative stress, which is implicated in a range of diseases including cardiovascular disease, diabetes, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,5-dichlorobenzyl 1-phenyl-1H-tetraazol-5-yl sulfide in lab experiments is its high selectivity for ROS, which allows for accurate detection of changes in ROS levels in cells. Additionally, its synthesis method is reliable and efficient, allowing for large quantities of the compound to be produced. However, one limitation of using 2,5-dichlorobenzyl 1-phenyl-1H-tetraazol-5-yl sulfide is its potential toxicity, which may limit its use in certain experiments. Additionally, its selectivity for ROS may limit its use in experiments where other oxidants are present.
Zukünftige Richtungen
There are several future directions for research on 2,5-dichlorobenzyl 1-phenyl-1H-tetraazol-5-yl sulfide. One area of interest is its potential use as a therapeutic agent for diseases associated with oxidative stress, such as cardiovascular disease and neurodegenerative diseases. Additionally, further studies are needed to explore the anti-inflammatory and anti-tumor properties of 2,5-dichlorobenzyl 1-phenyl-1H-tetraazol-5-yl sulfide. Finally, there is potential for the development of new fluorescent probes based on the structure of 2,5-dichlorobenzyl 1-phenyl-1H-tetraazol-5-yl sulfide, which may have improved selectivity and sensitivity for detecting ROS in cells.
Synthesemethoden
The synthesis of 2,5-dichlorobenzyl 1-phenyl-1H-tetraazol-5-yl sulfide involves the reaction of 2,5-dichlorobenzyl chloride with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base such as sodium hydroxide. The resulting compound is then purified through recrystallization or column chromatography. The yield of this synthesis method is typically high, making it a reliable and efficient way to produce 2,5-dichlorobenzyl 1-phenyl-1H-tetraazol-5-yl sulfide.
Wissenschaftliche Forschungsanwendungen
2,5-dichlorobenzyl 1-phenyl-1H-tetraazol-5-yl sulfide has been studied extensively for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause oxidative damage to cells and are implicated in a range of diseases including cancer, Alzheimer's disease, and Parkinson's disease. 2,5-dichlorobenzyl 1-phenyl-1H-tetraazol-5-yl sulfide has been found to selectively detect ROS in cells and can be used to monitor changes in ROS levels in response to various stimuli.
Eigenschaften
Produktname |
2,5-dichlorobenzyl 1-phenyl-1H-tetraazol-5-yl sulfide |
|---|---|
Molekularformel |
C14H10Cl2N4S |
Molekulargewicht |
337.2 g/mol |
IUPAC-Name |
5-[(2,5-dichlorophenyl)methylsulfanyl]-1-phenyltetrazole |
InChI |
InChI=1S/C14H10Cl2N4S/c15-11-6-7-13(16)10(8-11)9-21-14-17-18-19-20(14)12-4-2-1-3-5-12/h1-8H,9H2 |
InChI-Schlüssel |
BWPHSBODKPYOHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=C(C=CC(=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B300176.png)
![N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B300182.png)
![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B300184.png)
![N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B300185.png)
![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium](/img/structure/B300186.png)
